molecular formula C20H25N3O4S B2432723 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899758-65-7

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide

Cat. No.: B2432723
CAS No.: 899758-65-7
M. Wt: 403.5
InChI Key: JKHKKKKWRRKDSX-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide” is a chemical compound that has been studied in the context of its potential biological activities . It is a N-phenyl piperazine analog .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-phenyl piperazine analogs has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used to elucidate the structure .

Scientific Research Applications

Prokinetic Agent Potential

A study evaluated benzamide derivatives, including N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide, for their effect on gastrointestinal motility, highlighting one compound's potential as a novel prokinetic with reduced side effects due to selective serotonin 4 receptor agonism. This suggests its utility in enhancing gastric emptying and defecation, indicating potential applications in gastrointestinal disorders (Sonda et al., 2004).

Serotonin and Dopamine Receptor Interactions

Research into the structure-affinity relationships of benzamide derivatives, including the subject compound, has identified modifications that lead to dopamine D(3) receptor affinity. This work points to the compound's potential in developing therapies targeting the dopamine system, with applications possibly extending to neurological disorders such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Metabolic Pathway Elucidation

The oxidative metabolism of a novel antidepressant structurally related to this compound was investigated using human liver microsomes and recombinant enzymes. This study provides insights into the metabolic pathways of benzamide derivatives, aiding in the understanding of their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Antiproliferative and Anti-HIV Activity

Further research synthesized derivatives of this compound to explore their antiproliferative and anti-HIV activities. This highlights the compound's versatile framework for developing potential therapeutic agents against a broad range of diseases, including cancer and HIV (Al-Soud et al., 2010).

Exploring Structural Analogues

Investigations into the structural analogues of this compound have led to the discovery of compounds with potent serotonin 4 receptor agonist activity. This research underscores the chemical scaffold's potential for generating new therapeutic agents, particularly for gastrointestinal motility disorders (Sonda et al., 2003).

Future Directions

The future directions for the study of “N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide” could involve further exploration of its potential biological activities, as well as its synthesis, structure, and properties .

Mechanism of Action

Target of Action

The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The interaction of the compound with its targets leads to molecular and cellular effects. Most notably, it has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the contraction of smooth muscles in various parts of the body .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-9-7-18(8-10-19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKKKKWRRKDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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